molecular formula C15H15ClO2S B11947145 4-(1-Chloro-1-methylethyl)phenyl phenyl sulfone CAS No. 107271-03-4

4-(1-Chloro-1-methylethyl)phenyl phenyl sulfone

Cat. No.: B11947145
CAS No.: 107271-03-4
M. Wt: 294.8 g/mol
InChI Key: ORCHQORLQSFCET-UHFFFAOYSA-N
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Description

4-(1-Chloro-1-methylethyl)phenyl phenyl sulfone is an organic compound with the molecular formula C12H9ClO2S. It is also known by other names such as 4-Chlorodiphenyl sulfone and p-Chlorophenyl phenyl sulfone . This compound is characterized by the presence of a sulfone group (SO2) attached to a phenyl ring, which is further substituted with a 1-chloro-1-methylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Chloro-1-methylethyl)phenyl phenyl sulfone typically involves the reaction of 4-chlorobenzene with phenyl sulfone under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an alkyl halide (such as 1-chloro-1-methylethyl chloride) reacts with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the sulfone group and prevent side reactions. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(1-Chloro-1-methylethyl)phenyl phenyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenyl sulfones.

    Oxidation: Formation of sulfoxides.

    Reduction: Formation of sulfides.

Scientific Research Applications

4-(1-Chloro-1-methylethyl)phenyl phenyl sulfone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Chloro-1-methylethyl)phenyl phenyl sulfone involves its interaction with specific molecular targets. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring. This compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorodiphenyl sulfone
  • p-Chlorophenyl phenyl sulfone
  • 4-Chlorodiphenyl sulphone

Uniqueness

4-(1-Chloro-1-methylethyl)phenyl phenyl sulfone is unique due to the presence of the 1-chloro-1-methylethyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

107271-03-4

Molecular Formula

C15H15ClO2S

Molecular Weight

294.8 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-(2-chloropropan-2-yl)benzene

InChI

InChI=1S/C15H15ClO2S/c1-15(2,16)12-8-10-14(11-9-12)19(17,18)13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

ORCHQORLQSFCET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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